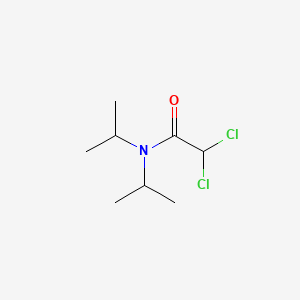

N,N-Diisopropyldichloroacetamide

Description

N,N-Diallyl-2,2-dichloroacetamide (CAS 37764-25-3), commonly known as Dichlormid, is a chloroacetamide derivative characterized by two allyl groups attached to the nitrogen atom and two chlorine atoms at the α-carbon position of the acetamide backbone. It is primarily used as a herbicide safener in agricultural applications, protecting crops from phytotoxic effects of herbicides by enhancing metabolic detoxification .

Properties

CAS No. |

5326-93-2 |

|---|---|

Molecular Formula |

C8H15Cl2NO |

Molecular Weight |

212.11 g/mol |

IUPAC Name |

2,2-dichloro-N,N-di(propan-2-yl)acetamide |

InChI |

InChI=1S/C8H15Cl2NO/c1-5(2)11(6(3)4)8(12)7(9)10/h5-7H,1-4H3 |

InChI Key |

GWCFWYFGDBHVGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₈H₁₁Cl₂NO

- Molecular Weight : 224.09 g/mol

- CAS Registry : 37764-25-3

Comparison with Structurally Similar Acetamide Compounds

N,N-Dimethylacetamide (DMA)

CAS 127-19-5

A polar aprotic solvent widely used in pharmaceuticals and polymer synthesis.

Key Differences :

N,N-Dipropylacetamide

CAS 1116-24-1

A simpler acetamide derivative with propyl substituents.

| Property | Dichlormid | N,N-Dipropylacetamide |

|---|---|---|

| Molecular Weight | 224.09 g/mol | 143.23 g/mol |

| Substituents | Allyl, dichloro | Propyl |

| Applications | Herbicide safener | Limited commercial use |

Key Differences :

Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)

Examples :

- Alachlor (CAS 15972-60-8): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Pretilachlor (CAS 51218-49-6): 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide .

| Property | Dichlormid | Alachlor |

|---|---|---|

| Chlorine Positions | α-carbon (2,2-dichloro) | β-chloro on acetamide |

| Function | Safener | Herbicide |

| Target Crops | Maize, sorghum | Soybeans, corn |

Key Differences :

Dichloro-N-Arylacetamides

- Structure : Dichloroacetamide with aryl substituents.

| Property | Dichlormid | Dichloro-N-Arylacetamide |

|---|---|---|

| Substituents | Allyl groups | Aryl groups |

| Bioactivity | Safener | Antimicrobial potential |

Key Differences :

- Aryl substituents in dichloro-N-arylacetamides enable π-π stacking, absent in Dichlormid’s aliphatic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.